4-Methyl-1-phenethyl-1h-pyrazol-3-amine
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Overview
Description
4-Methyl-1-phenethyl-1h-pyrazol-3-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by a methyl group at the 4th position and a phenethyl group at the 1st position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenethyl-1h-pyrazol-3-amine can be achieved through several methods:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones with acetylenic ketones.
[3+2] Cycloaddition: Another approach is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Oxidative Cyclization: A more recent method involves the oxidative cyclization of β,γ-unsaturated hydrazones using a copper catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The reactions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenethyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
4-Methyl-1-phenethyl-1h-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Coordination Chemistry: It acts as a ligand in coordination chemistry, forming complexes with various metal ions.
Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenethyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 4-Amino-1-methylpyrazole
- 3-Amino-1-methyl-1H-pyrazole
Uniqueness
4-Methyl-1-phenethyl-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-methyl-1-(2-phenylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-10-9-15(14-12(10)13)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,13,14) |
InChI Key |
IUWQKABKRLDRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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